

Robinin's Bioactive Effects Across Disease Models

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Compound Focus: Robinin

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The following table summarizes the experimental findings for **Robinin** from recent research, highlighting its diverse therapeutic potential.

Disease Model	Test System	Key Findings & Quantitative Results	Proposed Mechanism of Action
Myocardial Injury [1]	H9c2 cardiomyocytes; Sprague-Dawley rats	↓ ISO-induced ROS & apoptosis; preserved cell morphology & survival.	Modulates ER stress-mediated apoptosis [1].
Myocardial Ischemia/Reperfusion Injury [2]	Sprague-Dawley rats with hypercholesterolemia	↑ Akt expression; ↓ GSK3β/Fyn levels; activated Nrf2 antioxidative function.	Activates Akt/GSK3β/Fyn pathway, enhancing Nrf2 activity [2].
Pancreatic Cancer [3]	Mia-PACA2 & PANC-1 cell lines	Inhibited cell proliferation & migration; ↓ α-SMA, Snail, IL-6, TNF-α.	Targets TLR2 and downregulates the PI3k-AKT signaling pathway [3].

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Nephrotoxicity [4]	Albino rats with aldicarb-induced toxicity	↓ Oxidative stress markers; ↓ RAGE, HMGB1, TLR4, NF-κB expression; improved renal function.	Modulates TLR4/MyD88, HMGB1/RAGE, and NF-κB pathways [4].
Anti-inflammatory Effects [5]	Ox-LDL induced human PBMCs	Inhibited TLR2/TLR4 upregulation & NF-κB p65 subunit translocation.	Suppresses the TLR/NF-κB signaling pathway [5].

Detailed Experimental Protocols

To aid in reproducibility, here is a detailed breakdown of the common methodologies used in the cited studies.

- **In Vitro Cell Culture & Treatment** [1] [3]:

- **Cell Lines:** Studies used specific cell lines like H9c2 (rat cardiomyocytes), Mia-PACA2, and PANC-1 (human pancreatic cancer).
- **Culture Conditions:** Cells were maintained in high-glucose DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a 5% CO₂ incubator at 37°C.
- **Dosing:** Cells were pre-treated with varying concentrations of **Robinin** (e.g., 50 µg/ml in cardiac studies [1], 1 µM in cancer studies [3]) for a set period (e.g., 24 hours) before being exposed to a stressor like Isoproterenol (ISO) or Ox-LDL.

- **In Vivo Animal Models** [1] [2] [4]:

- **Subjects:** Male Sprague-Dawley or albino rats were commonly used.
- **Disease Induction:** Models included:
 - Myocardial injury induced by Isoproterenol (ISO) [1].
 - Hypercholesterolemia induced by a 2% cholesterol diet for 8 weeks [2].
 - Nephrotoxicity induced by aldicarb (ALD) [4].

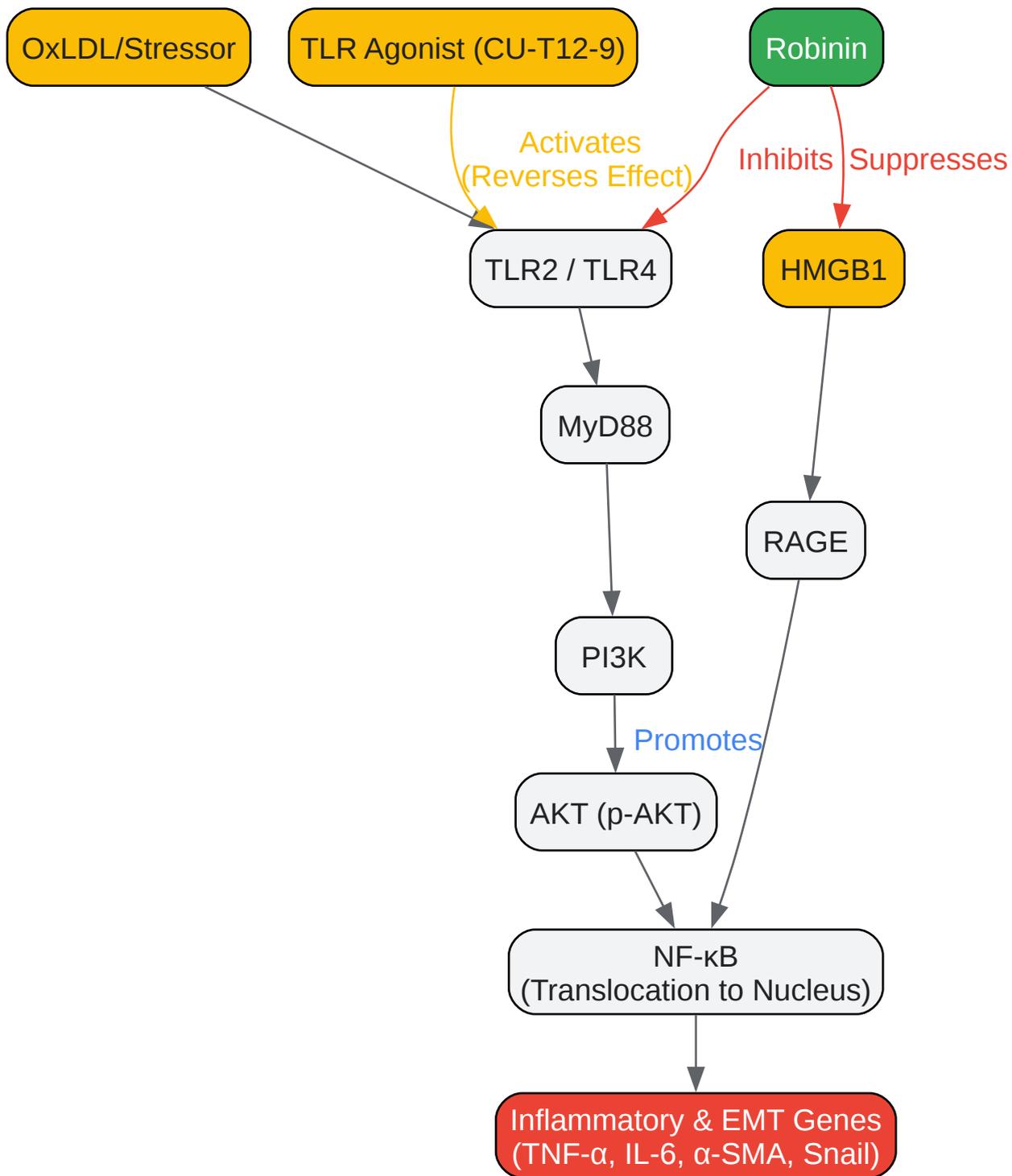
- **Treatment: Robinin** was administered orally, often at a dose of 50 mg/kg body weight, for a duration ranging from the last two weeks of the study to the entire study period.
- **Common Assays and Techniques:**
 - **Cell Viability:** Measured using MTT or CCK-8 assays [1] [3] [5].
 - **Oxidative Stress:** Intracellular ROS levels were detected using fluorescent probes like DCFH-DA and analyzed by fluorescence microscopy or FACS [1].
 - **Gene Expression:** Analyzed using Quantitative Real-Time PCR (qRT-PCR) [3] [4].
 - **Protein Expression:** Assessed via Western Blotting to study key signaling pathways and protein markers [1] [2] [3].
 - **Histopathology:** Tissue damage and protection were evaluated using staining techniques like Hematoxylin and Eosin (H&E) on heart, liver, and kidney tissues [2] [4].

Robinin's Action Through Key Signaling Pathways

The molecular mechanisms of **Robinin**, as identified in the research, can be visualized through two primary signaling pathways. The following diagrams, generated using DOT language, illustrate these pathways.

Anti-inflammatory and Anti-tumor Pathway (TLR/NF- κ B & PI3K/AKT)

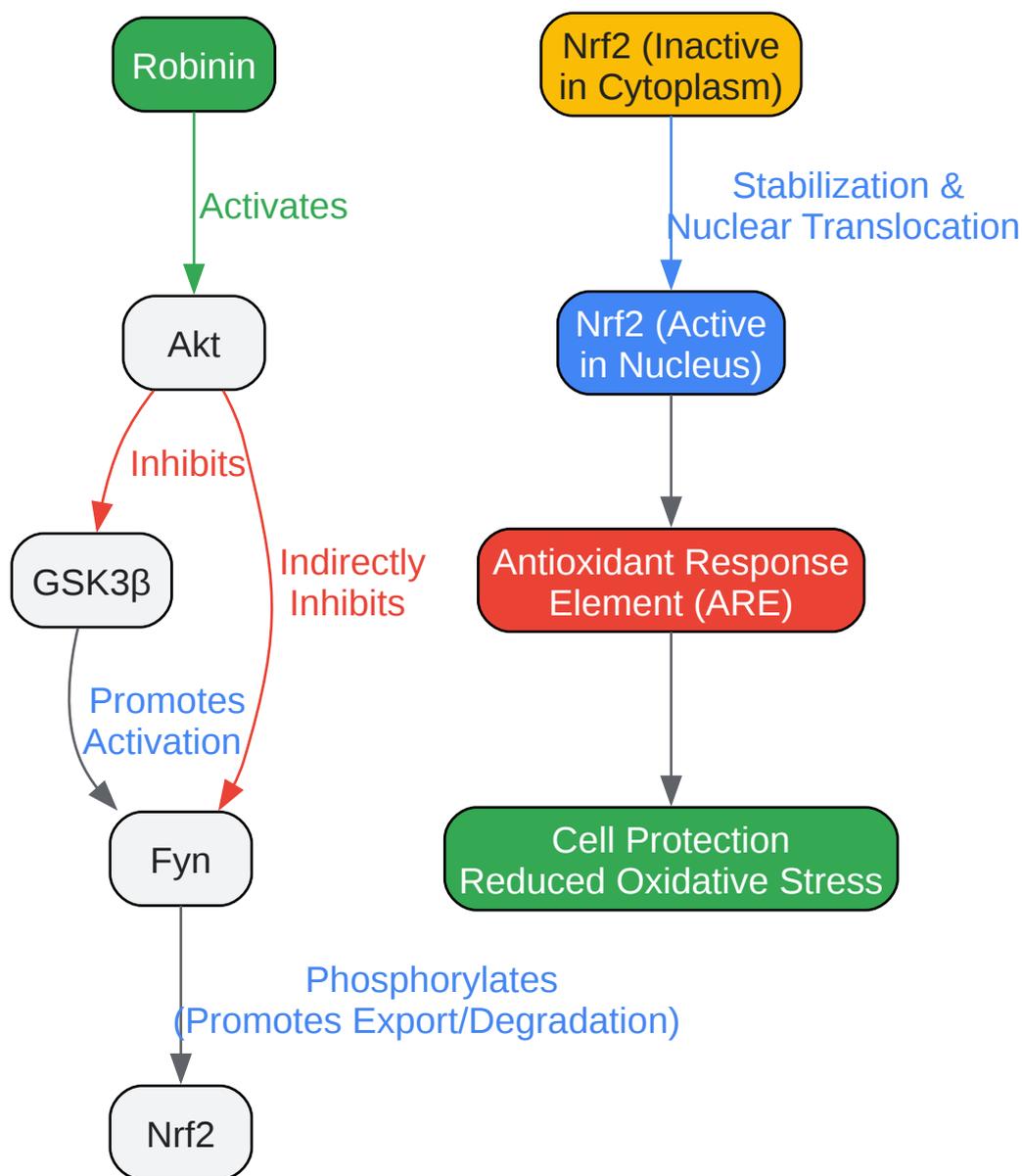
This diagram synthesizes the mechanisms described in pancreatic cancer [3], nephrotoxicity [4], and anti-inflammatory [5] studies.



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Cardioprotective Pathway (Akt/GSK3β/Fyn/Nrf2)

This diagram illustrates the mechanism by which **Robinin** protects against myocardial ischemia/reperfusion injury, as identified in hypercholesterolemic rats [2].



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Interpretation of Findings

The compiled data consistently shows that **Robinin** exhibits protective effects across cardiac, renal, and cancer models, primarily by targeting master regulators of inflammation and oxidative stress, such as the

NF- κ B and Nrf2 pathways [1] [2] [4]. A key strength supporting its potential is that these effects have been observed in different laboratories using various disease models.

It is important to note that a true, direct reproducibility test and performance comparison would require studies designed specifically to test **Robinin** against other candidate compounds under identical conditions, which are not present in the current literature.

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